
Gold;palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold-palladium compounds are bimetallic materials that combine the unique properties of gold and palladium. These compounds are particularly notable for their catalytic properties, making them valuable in various industrial and scientific applications. Gold and palladium, both noble metals, exhibit excellent resistance to oxidation and corrosion, which enhances the stability and durability of their compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gold-palladium compounds can be synthesized through various methods, including:
Co-precipitation: This involves the simultaneous precipitation of gold and palladium salts from a solution, followed by reduction to form the bimetallic compound.
Impregnation: In this method, a support material is impregnated with gold and palladium salts, which are then reduced to form the bimetallic nanoparticles.
Deposition-precipitation: This technique involves the deposition of gold and palladium onto a support material, followed by reduction.
Industrial Production Methods: Industrial production of gold-palladium compounds often involves the use of high-temperature and high-pressure conditions to ensure the formation of stable bimetallic structures. Techniques such as chemical vapor deposition and physical vapor deposition are commonly employed to produce these compounds on a large scale .
Análisis De Reacciones Químicas
Types of Reactions: Gold-palladium compounds undergo various types of chemical reactions, including:
Oxidation: These compounds can catalyze the oxidation of alcohols to aldehydes or ketones.
Reduction: They are also effective in hydrogenation reactions, reducing alkenes to alkanes.
Substitution: Gold-palladium compounds can participate in substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or hydrogen peroxide, often in the presence of a base.
Reduction: Hydrogen gas is typically used as the reducing agent.
Substitution: Various ligands, such as phosphines or amines, can be used under mild conditions.
Major Products: The major products formed from these reactions include aldehydes, ketones, alkanes, and substituted ligands .
Aplicaciones Científicas De Investigación
Gold-palladium compounds have a wide range of applications in scientific research:
Chemistry: They are used as catalysts in organic synthesis, particularly in reactions such as hydrogenation, oxidation, and carbon-carbon coupling.
Biology: These compounds are explored for their potential in biological imaging and as therapeutic agents due to their biocompatibility.
Medicine: Gold-palladium nanoparticles are investigated for their use in drug delivery systems and as anticancer agents.
Industry: They are employed in catalytic converters, fuel cells, and sensors due to their excellent catalytic properties
Mecanismo De Acción
The mechanism by which gold-palladium compounds exert their effects involves several molecular targets and pathways:
Catalysis: The bimetallic nature of these compounds allows for synergistic interactions between gold and palladium, enhancing their catalytic activity. This is particularly evident in oxidation and hydrogenation reactions.
Biological Interactions: In biological systems, gold-palladium compounds can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cell death in cancer cells
Comparación Con Compuestos Similares
- Gold-silver
- Palladium-platinum
- Gold-platinum
Gold-palladium compounds stand out due to their unique combination of stability, catalytic efficiency, and versatility in various applications.
Propiedades
Número CAS |
501697-91-2 |
|---|---|
Fórmula molecular |
AuPd |
Peso molecular |
303.39 g/mol |
Nombre IUPAC |
gold;palladium |
InChI |
InChI=1S/Au.Pd |
Clave InChI |
BBKFSSMUWOMYPI-UHFFFAOYSA-N |
SMILES canónico |
[Pd].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


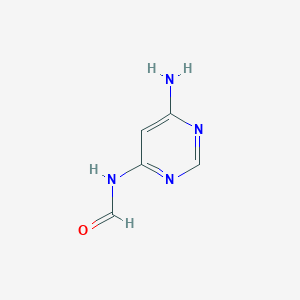
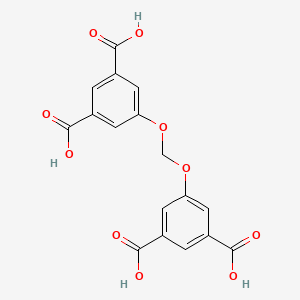
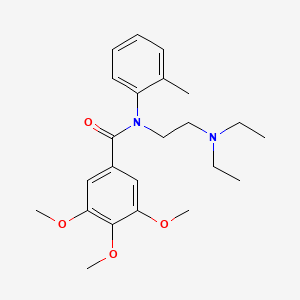
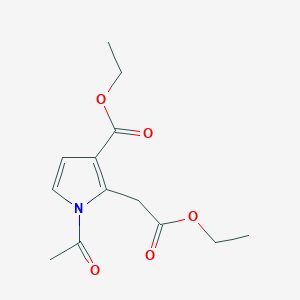
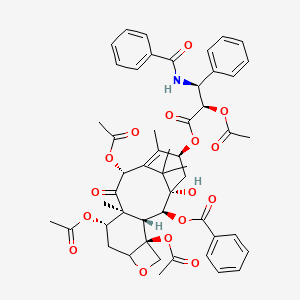
![N-[2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-2-methylpropyl]acetamide](/img/structure/B13777972.png)
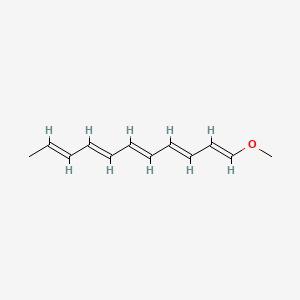
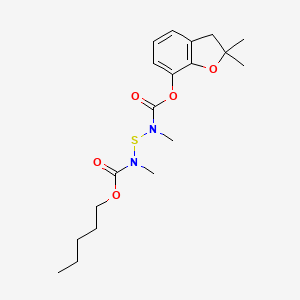

![N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate](/img/structure/B13777995.png)
![Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-](/img/structure/B13777999.png)



